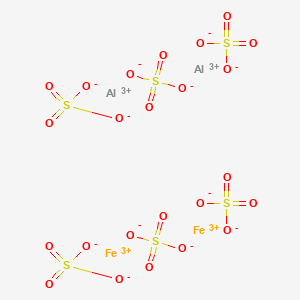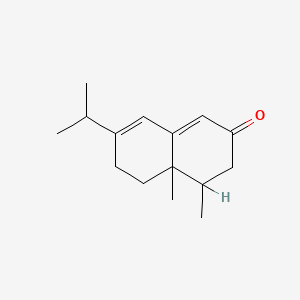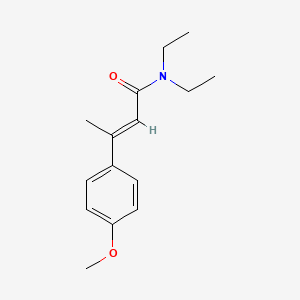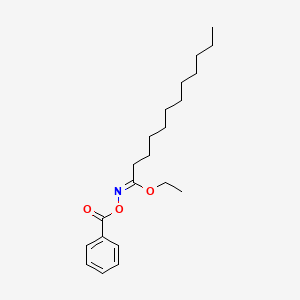![molecular formula C14H24O B12686936 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde CAS No. 97403-90-2](/img/structure/B12686936.png)
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Butylbicyclo[2.2.1]hept-2-yl)propionaldehyd ist eine organische Verbindung mit der Summenformel C14H24O. Sie ist bekannt für ihre einzigartige bicyclische Struktur, die eine Butylgruppe und eine Propionaldehyd-Funktionelle Gruppe umfasst. Diese Verbindung findet Anwendung in verschiedenen Bereichen, insbesondere in der Duftstoffindustrie aufgrund ihres charakteristischen Geruchsprofils .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Butylbicyclo[2.2.1]hept-2-yl)propionaldehyd beinhaltet typischerweise die Diels-Alder-Reaktion, bei der ein Dien und ein Dienophil zu der bicyclischen Struktur reagieren. Die Reaktionsbedingungen umfassen oft erhöhte Temperaturen und die Anwesenheit eines Katalysators, um die Bildung des bicyclischen Ringsystems zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig mehrere Reinigungsschritte wie Destillation und Umkristallisation, um das Endprodukt zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as distillation and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Reaktionstypen
3-(2-Butylbicyclo[2.2.1]hept-2-yl)propionaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen, insbesondere am Aldehyd-Kohlenstoff, eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Grignard-Reagenzien (RMgX) können unter wasserfreien Bedingungen eingesetzt werden.
Hauptprodukte
Oxidation: 3-(2-Butylbicyclo[2.2.1]hept-2-yl)propionsäure.
Reduktion: 3-(2-Butylbicyclo[2.2.1]hept-2-yl)propanol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
3-(2-Butylbicyclo[2.2.1]hept-2-yl)propionaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Referenzverbindung in der Analytischen Chemie verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit biologischen Molekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer in der Synthese von pharmazeutischen Verbindungen untersucht.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Butylbicyclo[2.2.1]hept-2-yl)propionaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Aldehydgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und Enzymen bilden, wodurch deren Funktion möglicherweise verändert wird. Diese Interaktion kann verschiedene biochemische Pfade beeinflussen und zu den beobachteten Wirkungen der Verbindung führen .
Wirkmechanismus
The mechanism of action of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(2-Butylbicyclo[2.2.1]hept-2-yl)propanol: Die reduzierte Form des Aldehyds.
3-(2-Butylbicyclo[2.2.1]hept-2-yl)propionsäure: Die oxidierte Form des Aldehyds.
2-Butylbicyclo[2.2.1]heptan: Eine verwandte Verbindung ohne die Propionaldehyd-Gruppe.
Einzigartigkeit
3-(2-Butylbicyclo[2.2.1]hept-2-yl)propionaldehyd ist aufgrund seiner spezifischen Kombination aus einer bicyclischen Struktur und einer Aldehyd-Funktionellen Gruppe einzigartig. Diese Kombination verleiht ihm eine ausgeprägte chemische Reaktivität und ein einzigartiges Geruchsprofil, was es sowohl in der wissenschaftlichen Forschung als auch in industriellen Anwendungen wertvoll macht .
Eigenschaften
CAS-Nummer |
97403-90-2 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
3-(2-butyl-2-bicyclo[2.2.1]heptanyl)propanal |
InChI |
InChI=1S/C14H24O/c1-2-3-7-14(8-4-9-15)11-12-5-6-13(14)10-12/h9,12-13H,2-8,10-11H2,1H3 |
InChI-Schlüssel |
XFSYDOVQWOWCKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CC2CCC1C2)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
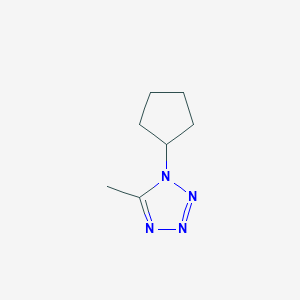
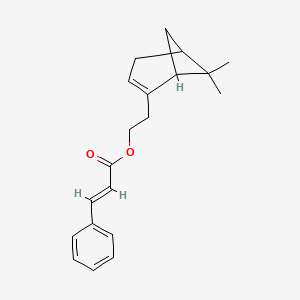
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)

